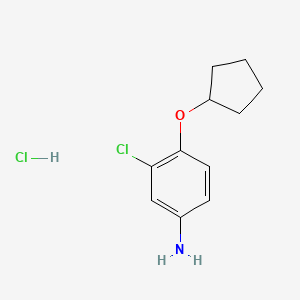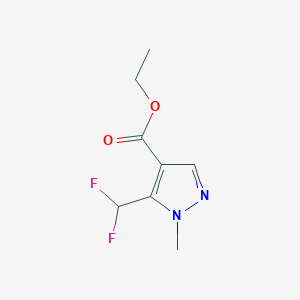![molecular formula C14H11N3O2 B1452163 3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 926282-77-1](/img/structure/B1452163.png)
3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid”, has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . For instance, 5-Amino-3-methyl-1-phenyl-1H-pyrazole was prepared to react with various aromatic aldehydes and pyruvic acid to afford 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids .Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives have been well-documented . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Scientific Research Applications
Antibacterial Properties
3-Methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has been explored for its antibacterial activities. Research conducted by Maqbool et al. (2014) demonstrated that some derivatives of this compound exhibit significant antibacterial properties, which indicates potential applications in developing new antibacterial agents (Maqbool et al., 2014).
Antiviral Activity
The compound has also been evaluated for its antiviral activities. Bernardino et al. (2007) synthesized derivatives of 3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid and tested them against various viruses, including Herpes simplex virus type 1, Mayaro virus, and vesicular stomatitis virus. Some of these compounds demonstrated notable antiviral activity, which could be leveraged in antiviral drug development (Bernardino et al., 2007).
Synthesis and Structural Analysis
Significant research has been conducted on the synthesis and structural analysis of 3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid and its derivatives. Bahgat et al. (2009) performed theoretical and experimental investigations on the structure and vibrational spectra of related compounds, providing insights into their chemical behavior and potential applications (Bahgat et al., 2009).
Novel Synthetic Approaches
There is ongoing research into developing new synthetic methods for creating derivatives of this compound. For instance, Shi et al. (2011) described an efficient one-pot synthesis method for pyrazolo[3,4-b]pyridinone derivatives, showcasing the evolving techniques in synthesizing these compounds (Shi et al., 2011).
Potential Anticancer Applications
Another exciting area of research is exploring the potential anticancer applications of derivatives of 3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. Stepanenko et al. (2011) synthesized organometallic complexes containing derivatives of this compound, which were studied for their cytotoxicity and cell cycle effects in human cancer cells, indicating possible use in cancer therapy (Stepanenko et al., 2011).
Future Directions
properties
IUPAC Name |
3-methyl-6-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-8-12-10(14(18)19)7-11(15-13(12)17-16-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,18,19)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKCVADZCBDXMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=NC2=NN1)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[2-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1452085.png)







![(5-Bromofuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1452102.png)
